S-Metolachlor (CAS 87392-12-9) is a highly active, enantiomerically enriched chloroacetamide herbicide that functions as a very-long-chain fatty acid (VLCFA) elongase inhibitor. Representing a highly successful 'chiral switch' in agrochemical manufacturing, commercial S-metolachlor contains approximately 88% of the biologically active S-isomer, compared to the 50/50 mix found in traditional racemic metolachlor[1]. For procurement and formulation teams, this enrichment translates directly into higher herbicidal potency per unit of mass, allowing for significant reductions in application rates, packaging volume, and transport logistics [2]. Its physical properties as a liquid technical concentrate make it highly processable for emulsifiable concentrate (EC) formulations, establishing it as a premium baseline ingredient for modern, environmentally optimized pre-emergent weed control programs.
Procuring generic racemic metolachlor (CAS 51218-45-2) instead of S-metolachlor introduces severe inefficiencies into both the supply chain and environmental compliance profiles. Because the R-isomer is largely inactive at the target site, achieving equivalent field efficacy with the racemic mixture requires applying approximately 1.5 times more total active ingredient [1]. This forces formulators to purchase, process, and ship significantly larger volumes of bulk chemical, eroding margins and increasing handling costs. Furthermore, the unnecessary R-isomer load in racemic metolachlor contributes to longer environmental persistence and elevated off-target toxicity in soil organisms, complicating regulatory approvals and limiting its viability in markets with strict environmental load restrictions [2].
The primary procurement advantage of S-metolachlor is its concentrated biological activity, which allows for drastic reductions in formulation volume. In controlled hydroponic assays measuring the inhibition of maize root growth, S-metolachlor demonstrated an IC50 of 10.61 μM, whereas the racemic metolachlor baseline required a significantly higher concentration of 18.86 μM to achieve the same effect[1]. This nearly two-fold difference in potency confirms that the S-isomer is the primary driver of VLCFA inhibition.
| Evidence Dimension | IC50 for maize root length inhibition |
| Target Compound Data | 10.61 μM |
| Comparator Or Baseline | 18.86 μM (Racemic metolachlor) |
| Quantified Difference | 43.7% lower concentration required for equivalent inhibition |
| Conditions | 5-day hydroponic exposure in maize seedlings |
Allows purchasing teams to procure ~35-40% less bulk active ingredient while delivering identical or superior pre-emergent efficacy in the final formulated product.
Beyond raw efficacy, S-metolachlor exhibits a more favorable metabolic profile within plant tissues, which is critical for minimizing carryover and crop phytotoxicity. When applied to maize seedlings at a concentration of 18.6 μM, the degradation half-life of S-metolachlor in roots was measured at 60.3 hours. In contrast, racemic metolachlor persisted significantly longer, with a half-life of 80.6 hours under identical conditions [1]. This accelerated breakdown of the S-enantiomer ensures that the active ingredient clears the crop system faster.
| Evidence Dimension | Degradation half-life in maize roots |
| Target Compound Data | 60.3 hours |
| Comparator Or Baseline | 80.6 hours (Racemic metolachlor) |
| Quantified Difference | 25.1% faster degradation rate |
| Conditions | 18.6 μM application in maize seedlings |
Faster in-planta degradation reduces the risk of phytotoxic carryover, making S-metolachlor a safer choice for rotational cropping systems and strict regulatory markets.
The transition to S-metolachlor also provides measurable benefits in off-target ecotoxicology, specifically regarding soil invertebrates. In exposure studies on the earthworm Eisenia fetida, racemic metolachlor induced significantly higher levels of reactive oxygen species (ROS) and DNA damage (measured via Olive Tail Moment) at concentrations above 16 μg/g compared to S-metolachlor [1]. The elevated genotoxicity of the racemic mixture indicates that the R-isomer contributes disproportionately to off-target soil stress without providing herbicidal value.
| Evidence Dimension | Genotoxicity (DNA damage / Olive Tail Moment) in Eisenia fetida |
| Target Compound Data | Significantly lower OTM and ROS induction |
| Comparator Or Baseline | Higher OTM and ROS induction (Racemic metolachlor) |
| Quantified Difference | Reduced off-target oxidative stress and DNA damage |
| Conditions | Soil exposure at concentrations >16 μg/g over early exposure periods |
Procuring S-metolachlor improves the ecotoxicological profile of the final product, supporting ESG goals and compliance in environmentally sensitive agricultural zones.
Due to its lower IC50 and higher specific activity, S-metolachlor is a highly effective active ingredient for formulating low-volume, high-coverage pre-emergent herbicides, reducing packaging and transport overhead [1].
Because it degrades 25% faster in plant tissues and induces less DNA damage in soil organisms like earthworms, S-metolachlor is a strategic choice for markets with strict ecotoxicological and soil-accumulation regulations [2].
In industrial R&D, S-metolachlor serves as the primary reference standard for 'chiral switch' successful commercialization, providing a baseline for tracking enantiomer composition in surface waters and developing new enantiopure VLCFA inhibitors [3].
Irritant;Environmental Hazard